molecular formula C19H14BrN3O2S B11199075 5-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole

5-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B11199075
M. Wt: 428.3 g/mol
InChI Key: UTVOCLBIXPCIQS-UHFFFAOYSA-N
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Description

5-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a complex organic compound that features a combination of thiazole, oxadiazole, and bromophenyl groups

Preparation Methods

The synthesis of 5-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This step involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the thiazole ring.

    Oxadiazole Formation: The thiazole intermediate is then reacted with 4-methoxybenzohydrazide under specific conditions to form the oxadiazole ring.

    Final Coupling: The final step involves coupling the thiazole and oxadiazole intermediates under suitable conditions to form the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

5-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazole and oxadiazole rings. Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the synthesis of bacterial cell walls or interfere with protein synthesis. In anticancer applications, it may induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar compounds to 5-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole include:

The uniqueness of this compound lies in its combination of thiazole and oxadiazole rings, which confer distinct electronic and biological properties.

Properties

Molecular Formula

C19H14BrN3O2S

Molecular Weight

428.3 g/mol

IUPAC Name

5-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C19H14BrN3O2S/c1-24-15-8-4-13(5-9-15)19-22-17(25-23-19)10-18-21-16(11-26-18)12-2-6-14(20)7-3-12/h2-9,11H,10H2,1H3

InChI Key

UTVOCLBIXPCIQS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CC3=NC(=CS3)C4=CC=C(C=C4)Br

Origin of Product

United States

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